2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a bromophenyl group at the 2-position and a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through multicomponent reactions, condensation reactions, or oxidative coupling.
Introduction of the bromophenyl group: This step often involves the use of brominated aromatic compounds and palladium-catalyzed cross-coupling reactions.
Formylation at the 3-position: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, where the imidazo[1,2-a]pyridine derivative is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with the bromine atom at the 4-position, which may influence its chemical properties and applications.
Uniqueness
The presence of the bromine atom at the 3-position allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14-12(9-18)17-7-2-1-6-13(17)16-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQQMAFXVDZRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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